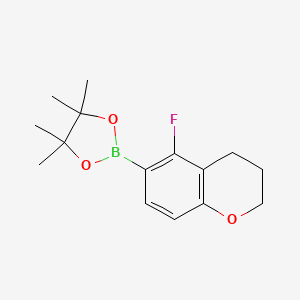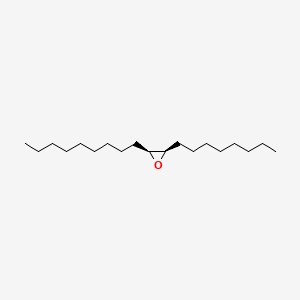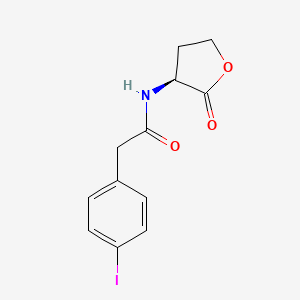
5,10,15,20-tetraphenyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-tetraphenyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are heterocyclic macrocycles composed of four pyrrole subunits interconnected via methine bridges. This specific compound is characterized by the presence of four phenyl groups attached to the porphyrin core, which significantly influences its chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-tetraphenyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting product is then subjected to oxidation using an oxidizing agent like p-chloranil to yield the desired porphyrin compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification of the final product is achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5,10,15,20-tetraphenyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various catalytic processes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which have distinct chemical properties.
Substitution: The phenyl groups attached to the porphyrin core can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like p-chloranil, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield different oxidation states of the porphyrin compound, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
5,10,15,20-tetraphenyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states.
Biology: It is employed in the study of biological processes involving porphyrins, such as heme synthesis and degradation.
Industry: It is used in the development of sensors and materials for electronic and photonic applications.
Mécanisme D'action
The mechanism by which 5,10,15,20-tetraphenyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that induce cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-tetraphenylporphyrin: A closely related compound with similar chemical properties and applications.
5,10,15,20-tetra(4-pyridyl)porphyrin: Another porphyrin derivative with distinct functional groups that influence its reactivity and applications.
Uniqueness
The uniqueness of 5,10,15,20-tetraphenyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin lies in its specific structural features, such as the presence of phenyl groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring high chemical stability and specific reactivity .
Propriétés
Formule moléculaire |
C44H48N4 |
|---|---|
Poids moléculaire |
632.9 g/mol |
Nom IUPAC |
5,10,15,20-tetraphenyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C44H48N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-21,23,26,28,33-48H,22,24-25,27H2 |
Clé InChI |
VTVCDLZZWRRMIO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
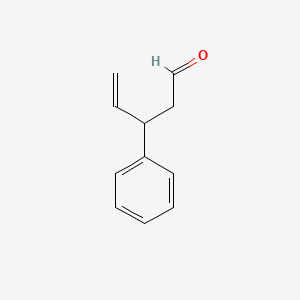
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
![[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
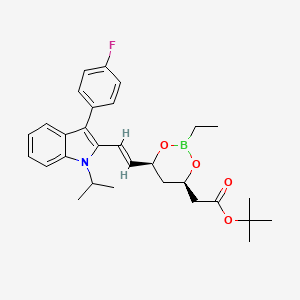
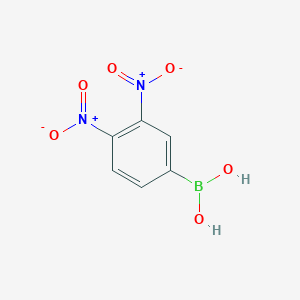
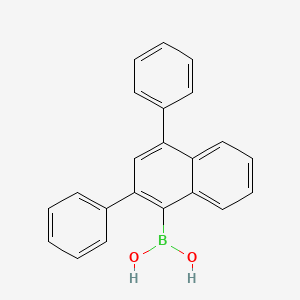
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
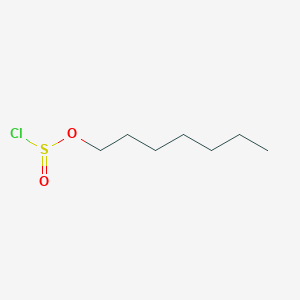
![(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
